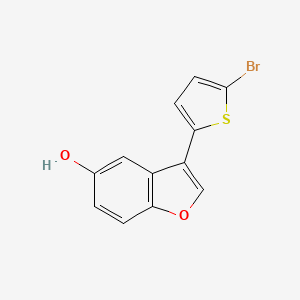

3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2S/c13-12-4-3-11(16-12)9-6-15-10-2-1-7(14)5-8(9)10/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQJMIGHDUOLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Analogue Studies of 3 5 Bromothiophen 2 Yl 1 Benzofuran 5 Ol Derivatives

Influence of Substituent Identity and Position on Biological Activity Profiles

The identity and placement of substituents on the benzofuran-thiophene core are critical determinants of the biological activity of these compounds. nih.gov Specific functional groups at key positions can significantly modulate the molecule's interaction with biological targets.

Role of the Bromine Atom at the Thiophene (B33073) 5-Position in Analogues

The presence of a bromine atom at the 5-position of the thiophene ring is a significant feature in many biologically active benzofuran (B130515) derivatives. Halogen atoms, including bromine, can increase the anticancer activities of compounds, likely due to their ability to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites in a molecule, thereby improving binding affinity. nih.gov The position of the halogen on the ring structure is a critical factor for its biological effect. nih.gov For instance, in some benzofuran-based compounds, the placement of a halogen at the para position is more likely to lead to favorable hydrophobic interactions, resulting in higher potency. nih.gov

In the broader context of thiophene-containing compounds, the reactivity of the thiophene ring is higher than that of benzene towards electrophilic substitution, and it readily undergoes halogenation. nih.gov This reactivity allows for the strategic placement of halogens like bromine to modulate the electronic properties and biological interactions of the molecule.

Significance of the Hydroxyl Group at the Benzofuran 5-Position in Analogues

The hydroxyl group, particularly when in a phenolic form on the benzofuran ring, has been found to be crucial for modulating anticancer activity. nih.gov This hydrogen-donating group can promote favorable interactions with biological targets, which contributes to its cytotoxic properties. nih.gov Studies on various benzofuran derivatives have highlighted that the introduction of a hydroxyl group at the 5-position is closely related to their antibacterial activity. rsc.org

Comparative Analysis of Other Halogen and Alkoxy Substituents in Hybrid Systems

The substitution of the N-phenyl ring of benzofuran with halogens is considered beneficial due to their hydrophobic and electron-donating nature, which enhances the cytotoxic properties of benzofuran. nih.gov Several studies have emphasized the influence of the position of the halogen atom on cytotoxic activity. nih.gov Generally, maximum activities have been recorded when a halogen atom is placed at the para position of the N-phenyl ring. nih.gov For example, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a 2-fold increase in potency and inhibitory activity. nih.gov

Alkoxy groups, such as methoxy groups, also play a significant role in determining the biological activity of benzofuran derivatives. For instance, a compound with a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring exhibited 2–4 times greater potency than its unsubstituted counterpart. mdpi.com The relative positions of different substituents, such as amino and methoxy groups, can lead to variations in activity. mdpi.com

| Substituent | Position | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|---|

| Bromine | Thiophene 5-position | Enhancement of anticancer activity. nih.gov | Formation of halogen bonds, leading to improved binding affinity. nih.gov |

| Hydroxyl | Benzofuran 5-position | Crucial for anticancer and antibacterial activities. nih.govrsc.org | Acts as a hydrogen bond donor, promoting interactions with biological targets. nih.gov |

| Fluorine | Benzofuran 4-position | Two-fold increase in potency and inhibitory activity in a specific analogue. nih.gov | Favorable hydrophobic interactions. nih.gov |

| Methoxy | Benzofuran 6-position | Increased potency compared to unsubstituted analogues. mdpi.com | Modulation of electronic properties and potential for specific interactions. |

Structural Modifications of the Benzofuran-Thiophene Core

Alterations to the fundamental benzofuran-thiophene scaffold, including the attachment point of the thiophene ring and the replacement of core structures with bioisosteres, can have profound effects on the molecule's properties.

Exploration of Bioisosteric Replacements within the Scaffolds

Bioisosteric replacement is a strategy used in drug design to swap functional groups or core structures with others that have similar biological properties to improve potency, synthetic accessibility, or pharmacokinetic properties. nih.govresearchgate.net In the context of the benzofuran-thiophene scaffold, both the benzofuran and thiophene rings can be considered for bioisosteric replacement.

Thiophene is often used as a bioisostere for a phenyl ring, which can lead to improved physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom in the thiophene ring can also participate in additional hydrogen bonding, enhancing drug-receptor interactions. nih.gov Similarly, furan, thiazoles, and pyrazoles are other five-membered heteroaromatic rings that have been employed as phenyl bioisosteres. cambridgemedchemconsulting.com

The benzofuran moiety itself can be considered a bioisostere of other structures like benzothiophene and benzimidazole. researchgate.net The replacement of a benzene ring with a thiophene ring has been shown to be well-tolerated in some receptor systems. nih.gov This approach allows for the exploration of novel chemical space while potentially retaining or improving the desired biological activity. nih.govresearchgate.net

| Original Scaffold/Fragment | Potential Bioisosteric Replacement | Rationale/Potential Advantages |

|---|---|---|

| Thiophene | Phenyl, Pyridyl, Furan, Thiazole, Pyrazole. cambridgemedchemconsulting.comcambridgemedchemconsulting.com | Modulate electronic properties, improve metabolic stability, and alter binding interactions. nih.gov |

| Benzofuran | Benzothiophene, Benzimidazole, Indole. researchgate.net | Alter physicochemical properties and explore different binding modes. |

Conformational Analysis and its Correlation with Biological Recognition

The energetic landscape of this rotation is defined by a torsional potential energy profile, which includes low-energy conformers (stable states) and high-energy rotational barriers. While direct experimental data on 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol is not extensively available, valuable insights can be drawn from computational studies on structurally related bi-heterocyclic systems.

Rotational Barriers and Conformational Minima

Studies on linked furan and thiophene oligomers provide a strong basis for understanding the conformational behavior of this compound. For simple bi-heterocyclic systems like 2,2'-bithiophene and 2-(2-thienyl)furan, two primary planar or near-planar low-energy conformations exist:

Anti-conformation: The heteroatoms of the two rings (oxygen in furan/benzofuran and sulfur in thiophene) are positioned at a torsional angle of approximately 180° relative to each other. This is typically the most stable, global minimum energy conformation as it minimizes steric hindrance and electrostatic repulsion between the heteroatoms.

Syn-conformation: The heteroatoms are oriented on the same side, with a torsional angle of about 0°. This conformation is a local energy minimum, generally slightly higher in energy than the anti form.

The energy required to rotate from one conformer to another is known as the rotational barrier. Theoretical calculations on model compounds indicate that these barriers are relatively low, suggesting that the molecule is likely to be conformationally mobile at physiological temperatures. acs.orgnsf.gov The rotational barrier for 2,2'-bithiophene is approximately 2 kcal/mol, while for 2,2'-bifuran, it is higher at around 4 kcal/mol. acs.org The barrier for a mixed 2-(2-thienyl)furan system falls in between these values. acs.org This suggests that this compound can readily interconvert between its syn and anti conformers, allowing it to adapt its shape to fit into a biological binding site.

| Compound | Global Minimum (Torsional Angle) | Local Minimum (Torsional Angle) | Energy Difference (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| 2,2'-Bithiophene | Anti (~180°) | Syn (~0°) | ~0.4 | ~2.0 |

| 2,2'-Bifuran | Anti (~180°) | Syn (~0°) | ~2.0 | ~4.0 |

| 2-(2-Thienyl)furan | Anti (~180°) | Syn (~0°) | ~0.3 | ~3.0 (Interpolated) |

Influence of Substituents on Conformation and Biological Recognition

The specific substituents on the this compound scaffold play a pivotal role in modulating its conformational preferences and its potential for biological interactions.

5-Hydroxyl Group: This group is a potent hydrogen bond donor and acceptor. Its position on the benzofuran ring allows for the formation of specific hydrogen bonds with amino acid residues (e.g., serine, threonine, histidine) in a protein binding pocket. The accessibility of this hydroxyl group is directly dependent on the torsional angle between the two rings. In certain conformations, the thiophene ring could partially shield the hydroxyl group, while in others, it would be fully exposed and available for interaction.

5-Bromo Group: The bromine atom on the thiophene ring introduces a site for potent halogen bonding. Halogen bonds are highly directional, non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen or an aromatic ring) on a biological macromolecule. The ability of the bromine atom to form a productive halogen bond is critically dependent on its precise location, which is governed by the molecule's conformation.

| Functional Group | Position | Potential Interaction Type | Role in Biological Recognition |

|---|---|---|---|

| Hydroxyl (-OH) | Benzofuran C5 | Hydrogen Bonding (Donor/Acceptor) | Forms specific, directional interactions with polar residues in a binding site, acting as a key anchor point. |

| Bromo (-Br) | Thiophene C5 | Halogen Bonding | Provides additional binding affinity and specificity through directional interaction with nucleophilic pockets. |

Biological Activities and Mechanistic Insights of Benzofuran Thiophene Hybrid Compounds, Including 3 5 Bromothiophen 2 Yl 1 Benzofuran 5 Ol Analogues

Antimicrobial Research Focus

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. Benzofuran-thiophene derivatives have emerged as a promising class of compounds in this regard, demonstrating a broad spectrum of activity against various microorganisms.

Investigations into Antibacterial Efficacy against Gram-Positive and Gram-Negative Organisms

Benzofuran-thiophene analogues have been the subject of numerous studies to evaluate their efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can exhibit significant antibacterial properties, with their activity often influenced by the nature and position of substituents on the benzofuran (B130515) and thiophene (B33073) rings.

For instance, certain synthetic benzofuran derivatives have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In some cases, the introduction of specific functional groups, such as a thiazolyl-pyrazoline moiety, has been shown to enhance the antibacterial effect, leading to significant zones of inhibition against these organisms nih.gov. Conversely, some studies have reported that certain benzofuran derivatives exhibit greater inhibitory activity against Gram-negative bacteria like Escherichia coli compared to Gram-positive strains nih.gov.

The antibacterial activity of novel thiophene derivatives has also been investigated, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii and Escherichia coli. The minimum inhibitory concentrations (MICs) for some of these derivatives have been found to be in the range of 4 to >64 mg/L nih.gov. The mechanism of action for some thiophene derivatives is thought to involve the disruption of the bacterial membrane and interference with the adherence of bacteria to host cells nih.gov.

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline benzofuran derivative | S. aureus (Gram-positive) | Good activity (20 mm inhibition zone) | nih.gov |

| Thiazolyl-pyrazoline benzofuran derivative | E. coli (Gram-negative) | Excellent activity (25 mm inhibition zone) | nih.gov |

| Mono-benzofuran derivative | B. subtilis (Gram-positive) | 70% growth inhibition at 200 μM | nih.gov |

| Thiophene derivatives | A. baumannii (Gram-negative) | MIC50: 16-32 mg/L | nih.gov |

| Thiophene derivatives | E. coli (Gram-negative) | MIC50: 8-32 mg/L | nih.gov |

Evaluation of Antifungal Potency against Pathogenic Fungi (e.g., Candida, Aspergillus, Cryptococcus neoformans)

In addition to their antibacterial properties, benzofuran-thiophene hybrids have demonstrated significant potential as antifungal agents. The benzofuran-5-ol scaffold, in particular, has been identified as a promising lead structure for the development of new antifungal drugs researchgate.net.

Studies have shown that benzofuran-5-ol derivatives can completely inhibit the growth of various fungal species, including Candida and Aspergillus, at MIC levels ranging from 1.6 to 12.5 μg/mL nih.gov. Some 2-amino-4-arylthio-5-hydroxybenzofurans have also displayed potent antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger nih.gov. The antifungal activity of these compounds is often comparable or even superior to that of established antifungal drugs like 5-fluorocytosine nih.gov.

Thiophene derivatives have also been investigated for their antifungal activity. Certain derivatives have shown a synergistic effect with existing antifungal drugs like fluconazole against resistant Candida species nih.gov. For instance, the thiophene derivative 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) exhibited antifungal action against fluconazole-resistant Candida spp. with MICs ranging from 100 to 200 µg/mL nih.gov. Furthermore, some benzofuran ketoxime derivatives have shown strong antimicrobial effects against Candida albicans nih.gov.

| Compound Type | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Candida spp., Aspergillus spp. | MIC: 1.6-12.5 μg/mL | nih.gov |

| 2-Amino-4-arylthio-5-hydroxybenzofurans | C. krusei, C. neoformans, A. niger | Potent activity | nih.gov |

| Thiophene derivative (2AT) | Fluconazole-resistant Candida spp. | MIC: 100-200 µg/mL | nih.gov |

| Benzofuran ketoxime derivatives | C. albicans | Very strong antimicrobial effect | nih.gov |

| Antifungal peptide (Cryptomycinamide) | C. neoformans, C. glabrata | MIC: 8 μg/mL | nih.gov |

| Antifungal peptide (Cryptomycinamide) | C. albicans, C. auris | MIC: 16 μg/mL | nih.gov |

| Antifungal peptide (Cryptomycinamide) | A. fumigatus | MIC: 32 μg/mL | nih.gov |

Studies on Antimycobacterial Activity against Resistant Strains (e.g., Mycobacterium tuberculosis MDR/XDR)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Benzofuran-thiophene hybrids have shown promise in this area, with several studies demonstrating their potent activity against resistant Mtb strains.

Benzofuran-isatin hybrids, for example, have been designed and synthesized as potent anti-mycobacterial agents. These compounds have exhibited considerable activity against both drug-susceptible and MDR-Mtb strains, with MIC values ranging from 0.25 to 8 μg/mL nih.govdoi.org. One particular hybrid, 8f, was found to be highly active against Mtb H37Rv and MDR-TB strains with MICs of 0.25 and 0.5 μg/mL, respectively nih.gov. This activity was significantly greater than that of the first-line anti-TB drugs rifampicin and isoniazid against MDR-TB doi.org.

Similarly, benzo[b]thiophene-based hybrids incorporating an isatin motif have been developed and evaluated for their activity against MDR and XDR-Mtb. The most potent of these molecules displayed promising activity against these resistant strains nih.gov. The lipophilicity of these hybrids appears to play a crucial role in their anti-TB activity nih.gov.

| Compound Type | Mycobacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Benzofuran-isatin hybrids | Mtb H37Rv | MIC: 0.25-8 μg/mL | nih.govdoi.org |

| Benzofuran-isatin hybrids | MDR-TB | MIC: 0.25-8 μg/mL | nih.govdoi.org |

| Benzofuran-isatin hybrid (8f) | Mtb H37Rv | MIC: 0.25 μg/mL | nih.gov |

| Benzofuran-isatin hybrid (8f) | MDR-TB | MIC: 0.5 μg/mL | nih.gov |

| Benzo[b]thiophene-isatin hybrids | MDR-TB, XDR-TB | Promising activity | nih.gov |

Anticancer Research Focus

The search for novel and effective anticancer agents remains a cornerstone of pharmaceutical research. Benzofuran-thiophene hybrids have attracted considerable attention due to their demonstrated antiproliferative activity against a variety of cancer cell lines.

In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., ovarian A2780, breast MCF-7, prostate PC-3, non-small-cell lung cancer, HeLa, HepG2)

A growing body of evidence supports the potential of benzofuran-thiophene analogues as anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those derived from ovarian, breast, prostate, lung, cervical, and liver cancers.

For instance, certain benzofuran derivatives have exhibited significant cytotoxic effects against the human ovarian cancer cell line A2780 nih.govmdpi.comresearchgate.net. Similarly, various benzofuran scaffolds have demonstrated antiproliferative activity against the breast cancer cell line MCF-7 and the prostate cancer cell line PC-3 nih.gov. The IC50 values for some of these compounds have been found to be in the micromolar range.

Furthermore, benzofuran derivatives have shown activity against non-small-cell lung cancer (NSCLC) cell lines and the cervical cancer cell line HeLa nih.gov. The liver cancer cell line HepG2 has also been shown to be sensitive to the cytotoxic effects of certain benzofuran compounds nih.gov. The antiproliferative activity of these compounds is often influenced by the specific substitutions on the benzofuran ring system nih.gov.

| Compound Type | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| Benzofuran derivative | A2780 (Ovarian) | Antiproliferative effects | nih.govmdpi.comresearchgate.net |

| Brominated Coelenteramine | MCF-7 (Breast) | IC50: 21.6 µM | nih.gov |

| Brominated Coelenteramine | PC-3 (Prostate) | IC50: 24.3 µM | nih.gov |

| Benzofuran derivative | HeLa (Cervical) | Antiproliferative action | nih.gov |

| Benzofuran derivative | HepG2 (Liver) | Apoptosis induction | nih.gov |

| 3-Methylbenzofuran derivative | A549 (Lung) | IC50: 1.48 μM | nih.gov |

Analysis of Cellular Mechanism of Action in Cancer Models (e.g., enzyme inhibition, specific protein modulation)

Understanding the cellular mechanisms through which benzofuran-thiophene hybrids exert their anticancer effects is crucial for their further development as therapeutic agents. Research in this area has pointed to several potential mechanisms, including enzyme inhibition and the modulation of specific proteins involved in cancer cell proliferation and survival.

One identified mechanism of action for certain benzofuran derivatives is the inhibition of tubulin polymerization. This disruption of the microtubule network can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis nih.gov. Docking studies have supported these findings, suggesting that these compounds can bind to the colchicine binding site of tubulin nih.gov.

Other benzofuran derivatives have been found to induce apoptosis through the activation of caspases, such as caspase-3 and -7 nih.gov. Furthermore, some compounds have been shown to arrest the cell cycle at the G1/S phase nih.gov. The phenolic hydroxyl group on the benzofuran scaffold has been identified as a crucial element for modulating anticancer activity, as it can promote favorable interactions with target molecules nih.gov.

Enzyme Inhibitory Studies and Target Interactions

Benzofuran-thiophene derivatives have demonstrated notable inhibitory activity against a variety of enzymes, indicating their potential as therapeutic agents for several diseases.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. researchgate.netnih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain. researchgate.netmdpi.com Benzofuran-based compounds have been extensively studied as cholinesterase inhibitors. mdpi.comnih.govnih.gov

Research has shown that the structure of benzofuran derivatives significantly influences their inhibitory activity and selectivity towards AChE or BChE. For instance, a series of novel benzofuran-based compounds (7a-s) were synthesized and evaluated as AChE inhibitors, with compounds 7c and 7e showing promising inhibitory activity with IC₅₀ values of 0.058 and 0.086 μM, respectively, comparable to the standard drug donepezil (IC₅₀ = 0.049 μM). nih.gov Another study on benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives revealed potent BChE inhibition, with IC₅₀ values in the range of 0.054–2.7 µM. nih.gov

Furthermore, studies on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis demonstrated more potent BChE-inhibitory activity (IC₅₀ 2.5–32.8 μM) than the control, galantamine (IC₅₀ 35.3 μM), while being less active against AChE. researchgate.netmdpi.com This selectivity for BChE is significant, as BChE becomes the primary metabolic enzyme for acetylcholine in the brains of patients with moderate to severe Alzheimer's disease. researchgate.net The substitution pattern on the benzofuran ring plays a crucial role; for example, amino and hydroxyl substituents on 3-benzoylbenzothiophenes resulted in good BChE inhibition. nih.gov

Cholinesterase Inhibitory Activity of Benzofuran Analogues

| Compound Series | Target Enzyme | Key Findings (IC₅₀ values) | Reference |

|---|---|---|---|

| Benzofuran-based compounds (7c, 7e) | AChE | 7c: 0.058 µM; 7e: 0.086 µM | nih.gov |

| Benzofuran-2-carboxamide derivatives (6a-o) | BChE | 0.054 - 2.7 µM | nih.gov |

| 2-Arylbenzofuran derivatives | BChE | 2.5 - 32.8 µM (More potent than galantamine) | researchgate.netmdpi.com |

| Benzofuranyl derivatives (2a-j) | AChE | Kᵢ values: 0.009 - 0.61 µM | nih.gov |

| Benzofuranyl derivatives (2a-j) | BChE | IC₅₀ values: 14.74 - 34.65 µM | nih.gov |

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is an essential enzyme for viral replication and a key target for antiviral drug development. mdpi.comnih.gov Benzofuran derivatives have emerged as a potent class of non-nucleoside inhibitors (NNIs) of HCV NS5B, binding to allosteric sites on the enzyme. nih.govnih.gov

A high-throughput screening of a large compound library identified a class of benzofuran HCV inhibitors. nih.govacs.org Optimization of this scaffold led to compounds with potent HCV inhibition (EC₅₀ < 100 nM) and low cytotoxicity. nih.govacs.org Structure-activity relationship studies revealed that substitutions at the C2, C3, and C5 positions of the benzofuran ring are critical for anti-HCV activity. nih.gov For example, the benzofuran inhibitor HCV-796, which targets the palm II subdomain of the NS5B polymerase, was the first non-nucleoside inhibitor to advance to Phase II clinical trials. mdpi.com

Further research has focused on developing fused benzofuran scaffolds and other analogues to improve potency and pan-genotypic activity. mdpi.comnih.govresearchgate.net Molecular simulation studies have provided insights into the binding modes of these inhibitors with different HCV genotypes, revealing interactions with residues in the palm I and palm II subdomains of the NS5B polymerase. mdpi.com

HCV NS5B Inhibitory Activity of Benzofuran Analogues

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Optimized Benzofuran Scaffold | HCV Replication | Potent inhibition with EC₅₀ < 100 nM | nih.govacs.org |

| HCV-796 | HCV NS5B Polymerase | First NNI to enter Phase II clinical trials | mdpi.com |

| Fused Benzofuran Scaffold | HCV NS5B Polymerase | Novel potent non-nucleoside inhibitors | nih.gov |

| Benzofuran-1,3,4-oxadiazole & -1,2,4-triazole hybrids | HCV NS5B RdRp | Showed good binding affinities to the Palm Site-II | nih.gov |

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in diabetic patients. nih.govresearchgate.net Several studies have investigated benzofuran derivatives as α-glucosidase inhibitors.

A series of synthesized benzofuran derivatives, designed as analogues of natural α-glucosidase inhibitors, demonstrated significant potency with IC₅₀ values ranging from 6.50 to 722.2 μM. nih.gov In another study, novel benzofuran-pyridazine derivatives showed remarkable inhibitory potential against the α-glucosidase enzyme, greater than 89%, compared to the standard acarbose (42.50%). tandfonline.com Similarly, a series of benzofuran-1,3,4-oxadiazole hybrids containing 1,2,3-triazole-acetamides were all found to be more potent than acarbose, with IC₅₀ values ranging from 40.7 ± 0.3 to 173.6 ± 1.9 μM, compared to acarbose (IC₅₀ = 750.0 ± 12.5 µM). researchgate.net One hydroxylated 2-phenylbenzofuran compound was found to be 167 times more active than acarbose, acting as a mixed-type inhibitor. nih.gov

α-Glucosidase Inhibitory Activity of Benzofuran Analogues

| Compound Series | Key Findings (IC₅₀ values) | Comparison to Standard (Acarbose) | Reference |

|---|---|---|---|

| 2-Acylbenzofurans | 6.50 - 722.2 µM | Some analogues showed higher potency | nih.gov |

| Benzofuran-pyridazine derivatives | >89% inhibition | Significantly more potent than acarbose (42.50% inhibition) | tandfonline.com |

| Benzofuran-1,3,4-oxadiazole-triazole hybrids | 40.7 - 173.6 µM | More potent than acarbose (IC₅₀ = 750.0 µM) | researchgate.net |

| Hydroxylated 2-phenylbenzofurans | One compound 167 times more active | Significantly more potent | nih.gov |

Other Areas of Pharmacological Research Interest

The therapeutic potential of benzofuran-thiophene compounds extends beyond enzyme inhibition, with research indicating activity in other important pharmacological areas.

Benzofuran and thiophene derivatives have been recognized for their anti-inflammatory and analgesic activities. researchgate.netnih.govnih.gov The anti-inflammatory effects of some benzofuran hybrids are linked to their ability to inhibit key signaling pathways, such as NF-κB and MAPK, which regulate the expression of pro-inflammatory factors like nitric oxide (NO), COX-2, TNF-α, and IL-6. mdpi.com For instance, a piperazine/benzofuran hybrid, compound 5d, showed an excellent inhibitory effect on NO generation (IC₅₀ = 52.23 ± 0.97 μM) and was found to significantly inhibit the phosphorylation levels of key proteins in the MAPK/NF-κB pathway. mdpi.com In vivo studies further confirmed that this compound could regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation. mdpi.com Other studies have also demonstrated the anti-inflammatory properties of benzofuran-pyrazole derivatives through assays like HRBC membrane stabilization. researchgate.net

Beyond their specific action against HCV, benzofuran and thiophene derivatives exhibit a broader spectrum of antimicrobial activities. rsc.orgscienceopen.com These compounds have been investigated for their potential as antifungal, anthelmintic, and antiparasitic agents. nih.govresearchgate.netdoaj.org

The benzofuran moiety is a component of various synthetic and natural compounds with demonstrated bioactivity against microbes. nih.gov For example, novel benzofuran derivatives containing a thiazolo benzimidazole nucleus have been evaluated for their antifungal and anthelmintic properties. nih.gov Some of these compounds showed potent activity against the earthworm Pheretima posthuma. nih.gov Furthermore, derivatives based on the structure of the antiarrhythmic drug amiodarone, which contains a benzofuran ring, have shown activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, by disrupting the parasite's intracellular calcium homeostasis. researchgate.net Thiophene derivatives have also been explored for their activity against various pathogens, including the parasite Leishmania infantum. doaj.orgnih.gov

Antihyperglycemic Potential and Related Metabolic Pathways

The global prevalence of type 2 diabetes mellitus, a metabolic disorder characterized by hyperglycemia, has spurred intensive research into novel therapeutic agents. Within this context, hybrid molecules that integrate different pharmacophores have emerged as a promising strategy. Benzofuran-thiophene hybrid compounds, including analogues of 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol, have garnered attention for their potential antihyperglycemic effects, which are mediated through various metabolic pathways.

Research into this class of compounds has revealed significant potential in modulating key biological targets involved in glucose homeostasis. While specific studies on this compound are not extensively detailed in the available literature, the broader family of benzofuran-thiophene hybrids has been the subject of investigations that provide valuable mechanistic insights.

Detailed Research Findings

Studies on various benzofuran and thiophene derivatives have demonstrated their capacity to lower blood glucose levels. For instance, certain benzofuran-based chromenochalcone hybrids have been shown to effectively decrease blood glucose levels in streptozotocin-induced diabetic rats. nih.gov One particular compound in a study demonstrated a significant reduction in blood glucose by 22.8% within 5 hours and 25.1% over 24 hours. nih.gov Other related compounds also exhibited notable antihyperglycemic activity, with reductions of 19.2% and 18.7% in blood glucose levels within 5 hours. nih.gov

The following table summarizes the antihyperglycemic activity of selected benzofuran-based chromenochalcone compounds in a diabetic rat model.

| Compound | Blood Glucose Reduction (0-5h) | Blood Glucose Reduction (0-24h) |

| Compound 24 | 22.8% | 25.1% |

| Compound 21 | 19.2% | 17.2% |

| Compound 22 | 18.7% | 16.8% |

Data sourced from a study on streptozotocin-induced diabetic rats. The percentage reduction is in comparison to a vehicle-treated control group.

Furthermore, investigations into substituted thiophene and benzothiophene derivatives have highlighted their antidiabetic effects in vivo. In a study using diabetic mice, specific 2-(β-carbonyl/sulfonyl) butyryl-thiophene compounds significantly decreased blood glucose levels. tandfonline.comtandfonline.com For example, one compound lowered blood glucose to less than 15.6 mmol/L, while another reduced it to below 10 mmol/L. tandfonline.comtandfonline.com These compounds also demonstrated improvements in glucose tolerance and the function of pancreatic islet β-cells. tandfonline.comtandfonline.com

Mechanistic Insights into Metabolic Pathways

The antihyperglycemic effects of benzofuran-thiophene hybrids are believed to be mediated through their interaction with key proteins in metabolic signaling pathways. One of the primary targets identified is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of the insulin receptor signaling pathway. nih.gov Inhibition of PTP1B can enhance insulin sensitivity, making it a valuable target for the treatment of type 2 diabetes. nih.gov Novel series of benzofuran and benzothiophene biphenyls have been identified as potent inhibitors of PTP1B, demonstrating good oral antihyperglycemic activity. nih.gov The most active of these inhibitors have IC50 values in the range of 20-50 nM. nih.gov

Another crucial metabolic pathway influenced by this class of compounds involves the Peroxisome Proliferator-Activated Receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a significant role in the regulation of glucose and lipid metabolism. tandfonline.com Activation of PPARγ can improve insulin sensitivity. tandfonline.com Certain substituted thiophene and benzothiophene derivatives have been found to transactivate PPARγ in vitro. tandfonline.comtandfonline.com The table below shows the PPARγ transactivation activity of some of these compounds in comparison to the well-known PPARγ agonist, rosiglitazone.

| Compound | PPARγ Transactivation (%) |

| Compound 5 | 120.97% |

| Compound 15 | 102.14% |

| Compound 17 | 113.82% |

| Rosiglitazone (Control) | 311.53% |

Data from in vitro studies on HepG2 cells.

The ability of these compounds to activate PPARγ suggests a mechanism of action similar to that of the thiazolidinedione class of antidiabetic drugs. tandfonline.com The in vivo efficacy of some of these compounds in reducing blood glucose levels and improving glucose tolerance in diabetic mice further supports the therapeutic potential of targeting PPARγ with benzofuran-thiophene structures. tandfonline.comtandfonline.com

In addition to PTP1B inhibition and PPARγ activation, the broader class of benzofuran derivatives has been noted for a wide array of biological activities, including antidiabetic effects, reinforcing the potential of this structural motif in developing new antihyperglycemic agents. mdpi.comrsc.org

Computational Chemistry and Theoretical Frameworks Applied to 3 5 Bromothiophen 2 Yl 1 Benzofuran 5 Ol Research

Quantum Chemical Calculations for Electronic and Spectroscopic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol, offering a detailed picture of its electronic landscape and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the chemical reactivity, kinetic stability, and electronic transitions of a molecule. jazindia.com

| Computational Parameter | Significance | Typical Findings in Related Benzofuran (B130515)/Thiophene (B33073) Systems |

|---|---|---|

| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. | Electron-rich aromatic rings and heteroatoms contribute significantly to the HOMO. |

| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. | Electron-withdrawing groups and conjugated systems can lower the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Values for similar compounds often fall in a range that suggests moderate to high reactivity. nih.gov |

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of electronic parameters that help in predicting the reactivity and regioselectivity of this compound. These global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are derived from the HOMO and LUMO energies.

Chemical hardness (η) is a measure of the resistance to change in the electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov Soft molecules are generally more reactive than hard molecules. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are invaluable for rationalizing the outcomes of chemical reactions and for designing new synthetic pathways. For instance, in related benzofuran and thiophene systems, these descriptors have been successfully used to predict the most likely sites for electrophilic and nucleophilic attack. mendeley.com

| Electronic Parameter | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to deformation of the electron cloud. |

| Global Electrophilicity Index (ω) | ω = χ²/2η | A measure of the energy lowering upon maximal electron flow from a donor. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules, providing insights that are crucial for drug discovery and development.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. africanjournalofbiomedicalresearch.com This method is instrumental in understanding the potential biological activity of compounds like this compound. By docking the compound into the active site of a target protein, researchers can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

For example, various benzofuran and thiophene derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of enzymes implicated in diseases like cancer and bacterial infections. nih.govnih.gov These studies often reveal key amino acid residues in the active site that are crucial for binding and can guide the design of more potent and selective inhibitors. nih.gov The binding energy values obtained from docking simulations provide a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction. jazindia.com

Molecular Dynamics (MD) simulations provide a detailed view of the conformational landscape and stability of this compound and its complexes with biological targets. nih.gov By simulating the motion of atoms and molecules over time, MD can reveal the dynamic behavior of the system, including conformational changes, flexibility of different molecular regions, and the stability of intermolecular interactions predicted by molecular docking.

In studies of similar heterocyclic compounds, MD simulations have been used to assess the stability of ligand-protein complexes over nanoseconds of simulation time. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the binding pose. A stable RMSD over the course of the simulation suggests a stable interaction. Such simulations are critical for validating docking results and for providing a more realistic picture of the molecular interactions in a dynamic environment.

Crystallographic and Spectroscopic Validation of Computational Models

The accuracy of computational models is contingent upon their validation against experimental data. Crystallographic and spectroscopic techniques provide the necessary experimental benchmarks to refine and confirm the theoretical predictions for this compound.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide information about the chemical environment of atoms, vibrational modes, and electronic transitions, respectively. Computational methods can predict these spectroscopic properties, and a comparison with experimental spectra allows for the validation of the theoretical model. For instance, a good correlation between the calculated and experimental NMR chemical shifts or IR vibrational frequencies would lend confidence to the accuracy of the computed molecular structure and electronic properties. nih.gov This integrated approach of combining computational and experimental data is crucial for building a comprehensive and reliable understanding of the chemical and physical properties of this compound.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. Furthermore, XRD elucidates the packing of molecules within the crystal lattice, governed by intermolecular forces.

Crystallographic data for a representative related compound, 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran, is presented below to illustrate the type of information obtained from an XRD analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀BrFO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0488 (4) |

| b (Å) | 11.1874 (3) |

| c (Å) | 9.9295 (3) |

| β (°) | 105.709 (2) |

| Volume (ų) | 1395.39 (7) |

| Z (molecules/unit cell) | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

A Hirshfeld surface analysis specific to this compound is not available in the current literature. However, analyses performed on analogous bromothiophene-containing structures, such as 2-(5-bromothiophen-2-yl)acetonitrile, provide valuable insights into the expected intermolecular contacts. nih.gov For the target molecule, the presence of a hydroxyl group (-OH) would introduce strong O-H···O or O-H···S hydrogen bonding. The bromine atom is expected to participate in Br···H, Br···O, or Br···Br halogen bonding. nih.gov Additionally, the aromatic benzofuran and thiophene rings would likely lead to C-H···π and π–π stacking interactions, which are common stabilizing forces in such crystal structures. nih.govuomphysics.net

The relative contributions of different intermolecular contacts for a related compound, 2-(5-bromothiophen-2-yl)acetonitrile, are detailed in the table below, highlighting the diversity of interactions that stabilize the crystal structure. nih.gov

| Interaction Type | Relative Contribution (%) |

|---|---|

| H···H | 32.8 |

| C···H / H···C | 24.6 |

| S···H / H···S | 14.8 |

| Br···H / H···Br | 13.7 |

| N···H / H···N | 6.2 |

| Br···C / C···Br | 2.8 |

| Br···Br | 1.9 |

| S···C / C···S | 1.8 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential for prioritizing candidates and avoiding costly late-stage failures. fums.ac.ir In silico ADME models use the chemical structure of a molecule to forecast its pharmacokinetic profile, including its potential for oral bioavailability and its metabolic fate. d-nb.inforesearchgate.net These predictions are often guided by established principles such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

While a specific ADME profile for this compound has not been published, predictions can be made based on its structure using various computational platforms (e.g., SwissADME, pkCSM). researchgate.netmdpi.com Benzofuran and thiophene derivatives are frequently evaluated using these tools. researchgate.netnih.gov The presence of both a lipophilic bromothiophene moiety and a polar hydroxyl group suggests a balanced character. It is expected to exhibit good gastrointestinal (GI) absorption and reasonable water solubility. The molecule's adherence to Lipinski's rules would suggest good drug-likeness and potential for oral bioavailability.

The table below presents a hypothetical but representative set of ADME predictions for a molecule with the structural characteristics of this compound, based on typical results for similar compounds. nih.govnih.gov

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Favorable for oral absorption (Lipinski's Rule) |

| Lipophilicity (LogP) | 2.5 - 4.0 | Good balance for membrane permeability and solubility |

| Water Solubility (logS) | Moderately Soluble | Adequate for absorption and distribution |

| GI Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests lower potential for CNS side effects |

| P-glycoprotein Substrate | No | Lower likelihood of being actively effluxed from cells |

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |

| Bioavailability Score | 0.55 | Indicates a high probability of having good oral bioavailability |

Investigation of Advanced Physical Properties (e.g., Nonlinear Optical Characteristics)

The investigation of advanced physical properties, such as nonlinear optical (NLO) characteristics, is a burgeoning area of materials science. nih.gov Molecules with significant NLO responses are critical for applications in optoelectronics, including optical data storage and signal processing. The NLO properties of organic molecules arise from their electronic structure, particularly the presence of π-conjugated systems and electron-donating/acceptor groups that facilitate intramolecular charge transfer upon interaction with an intense light source. nih.gov

Computational studies on benzofuran derivatives have shown that their structure can be modulated to optimize NLO properties. researchgate.netd-nb.info The introduction of electron-donating groups (like -OH, -NH₂) and electron-withdrawing groups can significantly alter the first hyperpolarizability (β), a key measure of second-order NLO activity. nih.gov

For this compound, the extended π-system encompassing both the benzofuran and thiophene rings provides the necessary electronic conjugation. The hydroxyl (-OH) group at the 5-position of the benzofuran acts as an electron-donating group, while the electronegative bromine atom on the thiophene ring acts as an electron-withdrawing group. This "push-pull" architecture is a classic design strategy for enhancing NLO responses. Although direct experimental or theoretical NLO data for this specific compound are not available, its molecular structure strongly suggests it would possess NLO activity worthy of further investigation.

Future Directions and Emerging Research Avenues for Benzofuran Thiophene Hybrid Compounds

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity

The rational design of next-generation analogues of 3-(5-Bromothiophen-2-yl)-1-benzofuran-5-ol is a key area of future research. This involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of new compounds with improved biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is crucial for optimizing the therapeutic potential. Key areas for modification include:

Substitution on the Thiophene (B33073) Ring: The bromine atom at the 5-position of the thiophene ring is a critical feature. Halogen substitutions have been shown to significantly increase the anticancer activities of benzofuran (B130515) derivatives, likely due to the formation of halogen bonds that improve binding affinity to biological targets. nih.govmdpi.com Exploring other halogen substitutions (e.g., chlorine, fluorine) or the introduction of other electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and biological activity.

Substitution on the Benzofuran Ring: The hydroxyl group at the 5-position of the benzofuran ring is a potential site for modification to improve pharmacokinetic properties. For example, esterification or etherification could enhance lipophilicity and cell membrane permeability.

Isomeric Variations: The position of the thiophene linkage to the benzofuran ring (e.g., at the 2-position instead of the 3-position) could also be explored to understand its impact on bioactivity.

Advanced Synthetic Methodologies: The synthesis of these next-generation analogues will rely on innovative and efficient synthetic strategies. acs.org Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira coupling, are powerful tools for constructing the bi-aryl linkage between the benzofuran and thiophene rings. nih.govmdpi.com The development of one-pot synthesis protocols can also streamline the production of diverse compound libraries for screening. nih.gov

Below is a table outlining potential synthetic strategies for creating analogues of this compound.

| Synthetic Strategy | Description | Potential Analogs | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Coupling of a boronic acid or ester derivative of one heterocyclic ring with a halogenated derivative of the other. acs.org | Analogs with different substituents on either ring. | High efficiency and functional group tolerance. |

| Intramolecular Cyclization | Formation of the benzofuran ring from a suitably substituted phenol (B47542) precursor. mdpi.com | Access to a wide range of substituted benzofurans. | Control over the substitution pattern on the benzofuran core. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the heterocyclic rings to introduce new substituents. mdpi.com | Rapid generation of diversity from a common intermediate. | Atom economy and reduced number of synthetic steps. |

Exploration of Novel Biological Targets and Therapeutic Applications

Benzofuran and thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govrsc.orgrsc.orgmdpi.comnih.gov The hybrid nature of this compound suggests that it and its analogues could interact with novel biological targets or exhibit synergistic effects.

Potential Therapeutic Areas:

Oncology: Many benzofuran derivatives have shown potent anticancer activity by targeting various mechanisms, including the inhibition of kinases like PI3K and VEGFR-2, and the induction of apoptosis. nih.govnih.govnih.gov The presence of the bromine atom in the thiophene ring could enhance this activity. nih.gov

Infectious Diseases: Both benzofuran and thiophene scaffolds are found in compounds with significant antibacterial and antifungal properties. benthamscience.comnih.govresearchgate.net Hybrid compounds could be developed as novel agents to combat drug-resistant pathogens.

Inflammatory Diseases: Benzofuran derivatives have been investigated for their anti-inflammatory effects, often through the modulation of signaling pathways like NF-κB and MAPK. mdpi.comnih.gov

Neurodegenerative Diseases: Some benzofuran compounds have been explored for their potential in treating conditions like Alzheimer's disease by inhibiting cholinesterases or modulating amyloid-beta aggregation. researchgate.netmdpi.com

The following table summarizes the known biological activities of benzofuran and thiophene scaffolds, suggesting potential applications for their hybrid compounds.

| Scaffold | Reported Biological Activities | Potential Therapeutic Applications for Hybrids |

| Benzofuran | Anticancer nih.govnih.gov, Antibacterial benthamscience.comnih.gov, Anti-inflammatory mdpi.com, Antiviral rsc.org, Antioxidant rsc.org | Oncology, Infectious Diseases, Inflammatory Disorders |

| Thiophene | Anticancer researchgate.net, Antibacterial nih.gov, Anticonvulsant nih.gov, Anti-inflammatory nih.gov | Neurology, Oncology, Infectious Diseases |

Advancements in Computational Methodologies for Predictive Drug Discovery

Computational tools are indispensable in modern drug discovery for predicting the biological activity of new compounds and guiding their design.

Molecular Docking and Simulation: Molecular docking studies can be employed to predict the binding modes of this compound analogues with various protein targets. nih.govnih.gov This can help in identifying the key interactions responsible for their biological activity and in designing new compounds with improved binding affinity. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By generating QSAR models for benzofuran-thiophene hybrids, it is possible to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Integration of High-Throughput Screening and Artificial Intelligence in Hybrid Scaffold Development

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target. nih.govewadirect.com By creating a diverse library of this compound analogues, HTS can be utilized to identify initial "hit" compounds with desired biological activity. stanford.edu These hits can then be further optimized through rational design.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are increasingly being used to accelerate drug discovery. These technologies can be applied to:

Analyze large datasets from HTS to identify subtle structure-activity relationships.

Develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to filter out compounds with unfavorable profiles early in the discovery process.

Generate novel molecular structures with desired properties using de novo design algorithms.

The integration of these advanced technologies will be crucial for unlocking the full therapeutic potential of benzofuran-thiophene hybrid compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.